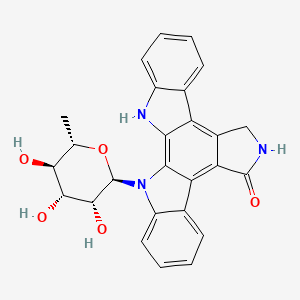

K252d

Description

Properties

IUPAC Name |

3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O5/c1-11-22(30)23(31)24(32)26(34-11)29-16-9-5-3-7-13(16)18-19-14(10-27-25(19)33)17-12-6-2-4-8-15(12)28-20(17)21(18)29/h2-9,11,22-24,26,28,30-32H,10H2,1H3,(H,27,33)/t11-,22-,23+,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQXRIMLEOPQQP-DDWDLLSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: K252a vs. K252d Structural & Functional Analysis

The following technical guide provides an in-depth structural and functional comparison of K252a and K252d, designed for researchers in medicinal chemistry and signal transduction.

Executive Summary

K252a and This compound are bioactive alkaloids belonging to the indolocarbazole class, structurally related to staurosporine.[1] While they share the same planar aglycone core (K252c/staurosporinone), they diverge fundamentally in their glycosidic moieties.

-

K252a features a bridged furanose ring with a methyl ester, conferring high potency against Trk receptors and Ser/Thr kinases (PKC, PKA, PKG).

-

This compound is characterized by a rhamnose (pyranose) sugar moiety. It generally exhibits a distinct, often weaker, inhibitory profile compared to K252a, making it a critical control compound for establishing Structure-Activity Relationships (SAR) regarding the role of the sugar ring size and substitution.

Chemical Structure Analysis

The defining difference lies in the sugar moiety fused to the indole nitrogens of the aglycone core.

The Aglycone Core (Shared)

Both molecules are built upon K252c (Staurosporinone), a planar, aromatic heterocycle:

-

IUPAC Core: Indolo[2,3-a]pyrrolo[3,4-c]carbazole-12,13(5H,7H)-dione.

-

Role: Provides the scaffold for ATP-competitive binding within the kinase catalytic cleft.

Structural Divergence: The Sugar Moiety

| Feature | K252a | This compound |

| Sugar Ring Type | Furanose (5-membered ring) | Pyranose (6-membered ring, L-Rhamnose) |

| C3' Substituents | –OH (Hydroxy) –COOCH₃ (Methyl ester) | –H / –OH (Lacks the methyl ester) |

| C4' Substituent | –CH₃ (Methyl) | –CH₃ (Methyl, characteristic of rhamnose) |

| Glycosidic Linkage | Bis-N-glycosidic (bridged at N12, N13) | Bis-N-glycosidic (bridged at N12, N13) |

| Stereochemistry | Analogous to ribose derivatives | Analogous to L-rhamnose derivatives |

| Molecular Weight | ~467.48 g/mol | ~453.49 g/mol |

Mechanistic Implication of Structure

-

K252a (Furanose + Ester): The furanose ring constrains the molecule into a "bowl" shape that perfectly complements the ATP-binding pocket of Trk tyrosine kinases. The methoxycarbonyl group at C3' forms critical hydrogen bonds with the hinge region of the kinase.

-

This compound (Rhamnose): The expansion to a pyranose ring (rhamnose) alters the steric volume and the "bite angle" of the bis-glycosidic linkage. This steric shift often reduces affinity for K252a's primary targets (like TrkA) but may retain or shift specificity towards other kinases (e.g., PKC isoforms) or topoisomerases.

Visualization: Structural Hierarchy & SAR Logic

The following diagram illustrates the biosynthetic and structural relationship between the aglycone and its glycosylated derivatives.

Caption: Structural divergence of Indolocarbazoles. K252a arises from furanosylation, while this compound arises from rhamnosylation (pyranose).

Biological Activity & Selectivity Profile[2][3][4]

Kinase Inhibition Data (Comparative)

| Target Kinase | K252a IC₅₀ (nM) | This compound Activity Profile |

| TrkA (NGF Receptor) | 3 - 10 nM | Significantly lower potency (>100 nM) |

| PKC (Protein Kinase C) | 10 - 30 nM | Moderate inhibitor (Isoform dependent) |

| CaMKII | 1.8 nM | Weak / Inactive |

| PKA | 10 - 20 nM | Weak |

Key Insight: K252a is the preferred tool for blocking Neurotrophin (NGF/BDNF) signaling. This compound is rarely used as a primary inhibitor but serves as a negative control or a tool to study the specific requirement of the furanose ring for Trk binding.

Cellular Permeability

-

K252a: Highly cell-permeable due to the lipophilic methyl ester.

-

This compound: Permeable, but physicochemical properties differ due to the rhamnose hydroxyl pattern.

Experimental Protocols

Solubilization & Storage

Both compounds are hydrophobic alkaloids. Proper handling is essential to prevent precipitation or degradation.

-

Solvent: Dissolve strictly in DMSO (Dimethyl Sulfoxide). Avoid Ethanol or water for stock solutions.

-

Concentration: Prepare a 1 mM to 10 mM stock solution.

-

Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C . Protect from light (amber tubes).

-

Working Solution: Dilute into aqueous buffer immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity in cell assays.

Differentiation by HPLC (Quality Control)

To distinguish this compound from K252a in a synthesis mixture or fermentation broth:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV Absorbance at 290 nm (characteristic of the indolocarbazole chromophore).

-

Expected Result:

-

This compound (more polar sugar, no ester) typically elutes earlier than K252a.

-

K252a (lipophilic methyl ester) elutes later .

-

References

-

Kase, H., et al. (1986). "K-252a, a potent inhibitor of protein kinase C from microbial origin." The Journal of Antibiotics.

-

Nakanishi, S., et al. (1986). "The structures of the novel protein kinase C inhibitors K-252a, b, c and d." The Journal of Antibiotics.

-

Wood, J. L., et al. (1995). "Total Synthesis of (+)-K252a." Journal of the American Chemical Society.

-

Sanchez, C., et al. (2006). "The biosynthetic gene cluster for the antitumor rebeccamycin: characterization and generation of indolocarbazole derivatives." Chemistry & Biology.

-

Wang, C., et al. (2018).[2] "Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity." Marine Drugs.[3] [4]

Sources

Biological Activity and Pharmacological Profile of K252d: A Technical Guide

Executive Summary

K252d is a bioactive indolocarbazole alkaloid and a structural analog of the potent kinase inhibitor staurosporine. Isolated primarily from Nocardiopsis and Streptomyces species, this compound functions as a reversible, ATP-competitive inhibitor of serine/threonine protein kinases, with a defined selectivity profile favoring Protein Kinase C (PKC) .[1][2]

Unlike its more widely utilized analogs K252a and K252b , which exhibit nanomolar potency across a broad kinome, this compound displays a distinct, moderate potency profile (IC50 ~350 nM for PKC).[1][2] This attenuation in potency, driven by specific structural variations in its glycosidic moiety, makes this compound a valuable tool for comparative structure-activity relationship (SAR) studies and for dissecting the precise chemical requirements for high-affinity ATP-pocket binding in the indolocarbazole class.[1][2]

Chemical Identity & Structural Pharmacology[1][2][3]

Structural Composition

This compound belongs to the indolo[2,3-a]pyrrolo[3,4-c]carbazole family.[1][2] Its core scaffold consists of a planar, electron-rich bis-indole system fused to a maleimide-derived lactam.[1][2] The critical pharmacological differentiator lies in the carbohydrate domain:

-

Glycosylation: this compound features a 6-deoxy-α-L-mannopyranosyl moiety attached to the indole nitrogen.[1][2]

-

Structural Divergence: Unlike K252a, which possesses a furanose ring with a bridged lactam/ester linkage that locks the sugar conformation, this compound lacks this rigid bridging.[1] This conformational flexibility contributes to its higher IC50 values compared to K252a.[2]

Structure-Activity Relationship (SAR)

The biological activity of this compound highlights the "molecular anchor" hypothesis of kinase inhibition.

-

ATP Mimicry: The planar indolocarbazole core mimics the adenine ring of ATP, allowing intercalation into the kinase hinge region.

-

Potency Determinants: The sugar moiety of staurosporine and K252a provides additional hydrogen bonds and hydrophobic contacts within the ribose-binding pocket. This compound's specific sugar configuration retains binding capability but with reduced affinity, demonstrating the necessity of the specific furanose/pyranose stereochemistry for sub-nanomolar inhibition.

Figure 1: Structural determinants of potency between K252a and this compound.[1][2]

Kinase Selectivity & Biological Profile[1][2]

Primary Target: Protein Kinase C (PKC)

This compound is principally characterized as a PKC inhibitor.[2][5][6] While it is less potent than staurosporine (a pan-kinase inhibitor), its activity is significant enough to modulate PKC-dependent signaling pathways in vitro.[1][2]

Comparative Inhibitory Potency (IC50 Values):

| Compound | Target: PKC (Rat Brain) | Target: PKA | Target: CaM Kinase II | Mechanism |

| This compound | 350 nM | > 1,000 nM | Weak / Inactive | ATP Competitive |

| K252a | 32 nM | 140 nM | 270 nM | ATP Competitive |

| Staurosporine | 2.7 nM | 7 nM | 20 nM | ATP Competitive |

Data aggregated from Nakanishi et al. (1986) and subsequent comparative studies.[1][2]

Secondary Targets

-

CaM-Dependent Phosphodiesterase: this compound exhibits weak inhibition (IC50 ~46 µM), suggesting a lack of selectivity for calmodulin-regulated enzymes compared to K252a.[1][2]

-

Topoisomerase II: Recent studies on hydroxylated analogs of this compound (e.g., 3-hydroxy-K252d) suggest potential intercalation-based activity against Topoisomerase II, leading to apoptosis in gastric cancer cell lines, though this is less pronounced in the parent this compound molecule.[1][2]

Mechanism of Action

This compound functions via ATP Competition .[2] It binds to the catalytic cleft of the kinase domain, preventing the transfer of the

Binding Kinetics

-

Association: The indolocarbazole core slides into the ATP-binding pocket.[2]

-

Stabilization: The lactam nitrogen forms hydrogen bonds with the hinge region backbone residues (typically Glu/Leu).[2]

-

Steric Fit: The glycosyl group of this compound occupies the ribose-binding region. However, due to the lack of the rigid bridging structure seen in K252a, the entropic penalty of binding is higher, resulting in a faster dissociation rate (

) and higher

Figure 2: Mechanism of ATP-competitive inhibition by this compound preventing substrate phosphorylation.[1][2]

Experimental Protocols

In Vitro PKC Inhibition Assay

To validate this compound activity, a radiometric kinase assay is the gold standard.[1]

Reagents:

-

Purified PKC isozymes (e.g., PKC

, PKC -

Substrate: Histone H1 or PKC-specific peptide (e.g., Neurogranin).[1][2]

-

-

-

Inhibitor: this compound (dissolved in DMSO, stock 10 mM).[1][2]

Workflow:

-

Preparation: Dilute this compound serially (0.1 nM to 10 µM) in kinase buffer (20 mM HEPES pH 7.4, 10 mM MgCl

, 0.5 mM CaCl -

Incubation: Mix PKC enzyme, lipid activators (Phosphatidylserine/DAG), and this compound. Incubate for 10 min at 30°C.

-

Reaction Start: Add Substrate and

- -

Reaction Stop: After 15 min, spot aliquots onto P81 phosphocellulose paper.

-

Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.[2]

-

Quantification: Measure incorporated

P via liquid scintillation counting. -

Analysis: Plot % Activity vs. Log[this compound] to determine IC50.

Cellular Viability/Apoptosis Assay

This compound is cell-permeable.[1][2] Its effect on cancer cell proliferation (e.g., MCF-7, A549) can be assessed.[1][2][7][5][8]

Protocol:

-

Seeding: Seed cells at 5,000 cells/well in 96-well plates.

-

Treatment: Treat with this compound (1 µM - 50 µM) for 48-72 hours. Include DMSO control.

-

Readout: Add MTT or Alamar Blue reagent.[2] Incubate 2-4 hours.

-

Measurement: Read absorbance (MTT: 570 nm) or fluorescence (Alamar Blue: Ex 560 / Em 590).

-

Interpretation: Reduced signal indicates cytotoxicity or cytostasis driven by PKC/kinase inhibition.[2]

Technical Considerations & Troubleshooting

-

Solubility: this compound is hydrophobic.[2] Dissolve in high-grade DMSO. Avoid aqueous buffers for stock solutions to prevent precipitation.[2]

-

Stability: Store lyophilized powder at -20°C. Aliquot DMSO stocks to avoid repeated freeze-thaw cycles, which can degrade the glycosidic bond.

-

Selectivity Window: Be aware that at high concentrations (>10 µM), this compound loses selectivity and may inhibit other kinases (PKA, PKG) or phosphodiesterases.[1][2]

-

Differentiation: Do not confuse this compound with K252a. If your experiment requires nanomolar Trk receptor inhibition, this compound is not the appropriate substitute; use K252a.[1]

References

-

Nakanishi, S., et al. (1986). "K-252b, c and d, potent inhibitors of protein kinase C from microbial origin."[1][2] The Journal of Antibiotics, 39(8), 1066-1071.[1][2] Link

-

Yasuzawa, T., et al. (1986). "The structures of the novel protein kinase C inhibitors K-252a, b, c and d."[1] The Journal of Antibiotics, 39(8), 1072-1078.[1][2] Link

-

Wood, J. L., et al. (1995). "Total Synthesis of (+)-K252a."[1][2] Journal of the American Chemical Society, 117(41), 10413–10414.[1][2] Link[1][2]

-

Wang, C., et al. (2018). "Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity."[1][2] Marine Drugs, 16(5), 166.[1][2] Link[1][2]

-

Sanchez, C., et al. (2006). "Indolocarbazole natural products: occurrence, biosynthesis, and biological activity."[1][2] Natural Product Reports, 23, 1007-1045.[1][2][9] Link

Sources

- 1. K252a | C27H21N3O5 | CID 3035817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. johnwoodgroup.com [johnwoodgroup.com]

- 4. Cloning, Characterization and Heterologous Expression of the Indolocarbazole Biosynthetic Gene Cluster from Marine-Derived Streptomyces sanyensis FMA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vliz.be [vliz.be]

- 9. researchgate.net [researchgate.net]

Decoding the Mechanism of Action of K252d: An Indolocarbazole Alkaloid Inhibitor of Protein Kinase C

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter kinase inhibitors that fail in late-stage development due to poorly characterized mechanisms of action or flawed early-stage assay designs. K252d , a naturally occurring indolocarbazole alkaloid isolated from Nocardiopsis and Streptomyces species[1], serves as a premier case study in targeted kinase inhibition. Known chemically as L-rhamnosyl-K252c[2], this compound is a potent inhibitor of Protein Kinase C (PKC)[3].

This whitepaper dissects the ATP-competitive mechanism of this compound, consolidates its quantitative pharmacodynamics, and provides field-proven, self-validating protocols for evaluating its activity in both biochemical and cell-based systems.

Chemical Lineage and Structural Biology

The indolocarbazole family—which includes staurosporine, K252a, K252b, K252c (the aglycone), and this compound—has been a cornerstone in the study of kinase signaling[3]. This compound is uniquely characterized by its L-rhamnose sugar moiety attached to the K252c core via an equatorial N-glycosidic bond[2].

This structural configuration allows this compound to dock efficiently into the highly conserved ATP-binding cleft of the PKC catalytic domain. Unlike allosteric inhibitors, indolocarbazoles like this compound act as ATP-competitive inhibitors [4]. By occupying the nucleotide-binding pocket, this compound physically blocks the transfer of the γ-phosphate from ATP to the hydroxyl groups of serine/threonine residues on downstream substrate proteins.

Mechanism of Action: Opposing Allosteric Activation

PKC is a lipid-dependent kinase. In its inactive state, an autoinhibitory pseudosubstrate domain occupies the catalytic cleft. Activators like PMA (phorbol 12-myristate 13-acetate) —a potent analog of diacylglycerol (DAG)—bind to the C1 domain of PKC, inducing a conformational change that expels the pseudosubstrate and exposes the ATP-binding pocket[5].

This compound acts in direct opposition to PMA-induced activation[5]. While PMA forces the kinase into an active conformation, this compound competitively excludes ATP from the newly exposed active site, effectively silencing downstream signal transduction pathways, including the phosphorylation of ERK, CPI-17, and Myosin Light Chain (MLC)[5].

Caption: this compound acts as an ATP-competitive inhibitor at the PKC catalytic domain, blocking downstream signaling.

Quantitative Pharmacodynamics

To contextualize the potency of this compound, it is critical to evaluate its half-maximal inhibitory concentration (

Table 1: this compound Inhibitory and Cytotoxicity Profile

| Target / Cell Line | Assay Type | Source | |

| Protein Kinase C (Rat Brain) | Enzymatic Inhibition | 350 nM | [1],[6] |

| Phosphodiesterase (Bovine Heart) | Enzymatic Inhibition | 46.2 µM | [1],[6] |

| HCT-116 (Human Colon Carcinoma) | Cellular Cytotoxicity (48h MTT) | 9 µM | [6] |

| L02 (Human Hepatic Cell Line) | Cellular Cytotoxicity (48h MTT) | 73.8 µM | [6] |

Self-Validating Experimental Methodologies

As an application scientist, I design protocols that are self-validating systems . An assay must inherently prove its own operational integrity before any test compound data is accepted. If the internal controls fail, the plate is rejected. This prevents false positives derived from assay drift, lipid degradation, or ATP hydrolysis.

In Vitro Luminescent Kinase Assay (Biochemical Validation)

To accurately determine the inhibitory constant (

Self-Validation Checkpoints:

-

Positive Control: Staurosporine (1 µM) to validate maximum assay inhibition.

-

Vehicle Control: 1% DMSO to establish maximum uninhibited kinase activity (

). -

Background Control: Reactions lacking the substrate peptide to quantify intrinsic ATPase activity.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare Kinase Buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA). Causality: Mg2+ is required to coordinate ATP. BSA prevents non-specific adherence of this compound to the microplate walls.

-

Lipid Activation: Prepare a lipid mix of phosphatidylserine (100 µg/mL) and DAG (10 µg/mL). Causality: PKC is a lipid-dependent kinase; without these, the autoinhibitory domain remains bound, rendering the assay insensitive to ATP-competitive inhibitors.

-

Compound Titration: Perform a 10-point, 3-fold serial dilution of this compound in DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

-

Enzyme Addition: Add recombinant PKC enzyme and lipid mix. Incubate for 15 minutes at room temperature to allow this compound to equilibrate with the ATP-binding pocket.

-

Reaction Initiation: Add a master mix containing the substrate peptide and ATP (at

, typically 10-50 µM depending on the PKC isoform). Incubate for 60 minutes. -

Detection: Add an ATP-depletion or ADP-detection luminescent reagent (e.g., ADP-Glo). Read luminescence. Calculate

using a 4-parameter logistic regression.

Caption: Step-by-step workflow for in vitro validation of this compound kinase inhibitory activity.

Cell-Based Mechanistic Validation (Phospho-Protein Analysis)

Biochemical potency does not always translate to cellular efficacy due to membrane permeability limits or intracellular ATP concentrations (which are typically in the millimolar range, heavily outcompeting the inhibitor). To validate this compound in cells, we use PMA to force PKC activation and measure the suppression of downstream targets[5].

Step-by-Step Protocol:

-

Cell Seeding & Starvation: Seed HCT-116 cells in 6-well plates. Once 80% confluent, serum-starve the cells for 12 hours. Causality: Serum contains growth factors that cause high basal kinase activity. Starvation reduces background noise, expanding the dynamic range of the assay.

-

Inhibitor Pre-incubation: Treat cells with this compound (e.g., 1 µM, 5 µM, 10 µM) for 2 hours.

-

PMA Stimulation: Add PMA (100 ng/mL) for 15 minutes. Causality: PMA bypasses cell surface receptors to directly and robustly activate PKC[5]. If this compound successfully penetrates the cell and binds PKC, it will block the PMA-induced signal.

-

Lysis & Detection: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Perform Western blotting probing for phosphorylated downstream targets (e.g., p-ERK or p-CPI-17) versus total protein loading controls.

Conclusion

This compound is a highly valuable tool compound for interrogating PKC-mediated pathways. By understanding its ATP-competitive mechanism and utilizing self-validating, lipid-activated assay formats, researchers can accurately benchmark its activity against novel synthetic kinase inhibitors. Its structural framework continues to inspire the development of targeted therapeutics in oncology and neurodegeneration.

References

1.1 - caymanchem.com 2.6 - medchemexpress.com 3. 5 - semanticscholar.org 4. 3 - google.com (Google Patents) 5.2 - nih.gov (PMC) 6. 4 - researchgate.net

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Deciphering the late steps in the biosynthesis of the anti-tumour indolocarbazole staurosporine: sugar donor substrate flexibility of the StaG glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20120028309A1 - Method for producing indole derivative - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

K252d Target Specificity Profile vs. Staurosporine

A Technical Guide to Indolocarbazole Kinase Inhibition

Executive Summary

The distinction between Staurosporine and K252d represents a fundamental lesson in kinase chemical biology: how minor modifications to a glycosidic moiety can dramatically shift the "potency-selectivity" axis. While Staurosporine acts as a "pan-kinase" sledgehammer (nanomolar affinity for >90% of the kinome), this compound exhibits a significantly attenuated profile, often shifting IC50 values from the single-digit nanomolar range to the high nanomolar or micromolar range.

This guide analyzes the structural and functional divergence of this compound, providing researchers with the mechanistic grounding to use these compounds correctly in signal transduction studies.

Part 1: Structural Basis of Selectivity

To understand the specificity profile, one must first understand the binding mode. Both compounds share the planar indolo[2,3-a]pyrrolo[3,4-c]carbazole (ICZ) aglycone core, which mimics the adenine ring of ATP. The divergence lies in the sugar moiety and its linkage.[1][2]

1. Staurosporine: The "Bridged" Locker

Staurosporine features a glycosidic ring that is covalently bonded to both indole nitrogens (N-12 and N-13). This "bridged" structure locks the molecule into a rigid conformation that perfectly complements the ATP-binding cleft of most kinases, resulting in extremely high affinity but poor selectivity.

2. This compound: The "Open" Linkage

This compound (also known as L-rhamnosyl-1N-K252c) lacks this dual bridging. It typically features a rhamnose sugar attached to only one indole nitrogen (N-13) via a

Figure 1: Structural logic dictating the affinity gap between Staurosporine and this compound.

Part 2: Comparative Target Profiling

The following data consolidates IC50 values from multiple biochemical profiling studies. Note the orders-of-magnitude shift in potency.

The Potency Gap Table

| Target Kinase | Staurosporine IC50 (nM) | This compound IC50 (nM) | Fold Change (Selectivity Shift) |

| PKC (Pan) | 2 – 5 | 200 – 350 | ~100x Loss |

| CaMKII | 2 – 20 | > 1,000* | Significant Loss |

| PKA | 7 – 15 | > 500 | Significant Loss |

| Trk Receptors | < 10 | Weak/Inactive | Loss of Activity |

*Note: While K252a (the furanose analog) is a potent CaMKII inhibitor (IC50 ~1.8 nM), this compound's lack of the furanose bridge significantly impairs this interaction.

Interpretation for Experimental Design

-

Staurosporine is the Positive Control : Use it to confirm that a cellular phenotype (e.g., apoptosis, neurite outgrowth inhibition) is kinase-dependent. It will hit your target, but it will also hit everything else.

-

This compound is the Structural Probe / Negative Control : Because this compound shares the same core scaffold but has 100-fold lower potency against PKC, it is often used to test the specificity of K252a or Staurosporine effects.

-

Scenario: If Staurosporine (10 nM) causes an effect, but this compound (10 nM) does not, the effect is likely due to high-affinity kinase inhibition rather than non-specific intercalation or scaffold toxicity.

-

Part 3: Mechanistic Implications & Signaling

Using this compound requires understanding the "Threshold of Inhibition." In cellular assays, the effective concentration of this compound required to inhibit PKC is often close to the toxicity threshold, making it a poor primary inhibitor but an excellent tool for structure-activity relationship (SAR) studies.

Signaling Pathway Impact

When substituted in place of Staurosporine:

-

Apoptosis: Staurosporine induces rapid apoptosis via the intrinsic mitochondrial pathway (Caspase-3 activation) by inhibiting survival kinases (Akt, ERK). This compound, at equipotent doses, fails to suppress these survival signals effectively.

-

Neurotrophin Signaling (Trk): K252a is a potent Trk inhibitor. This compound is virtually inactive against Trk receptors at physiological concentrations, allowing researchers to distinguish between Trk-dependent and PKC-dependent pathways.

Figure 2: Differential impact on survival signaling pathways at nanomolar concentrations.

Part 4: Experimental Workflow for Selectivity Validation

To validate the specificity of a kinase-dependent effect using these tools, follow this "Triangulation Protocol."

Step 1: The "Sledgehammer" Test

-

Reagent: Staurosporine (100 nM).

-

Action: Treat cells for 1-4 hours.

-

Readout: Western blot for phospho-substrates (e.g., p-MARCKS for PKC, p-CREB for CaMK/PKA).

-

Result: Complete ablation of phosphorylation confirms the pathway is kinase-driven.

Step 2: The "Scaffold" Control (this compound)

-

Reagent: this compound (100 nM).

-

Action: Treat cells in parallel with Staurosporine.

-

Logic: Since this compound has the same core structure but >200 nM IC50, it should not inhibit the target at this concentration.

-

Result: If this compound treatment results in sustained phosphorylation (similar to vehicle control), you have validated that the effect seen in Step 1 was due to high-affinity kinase inhibition, not non-specific toxicity.

Step 3: Quantitative Western Blotting (Protocol)

-

Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktail II & III.

-

Normalization: BCA Protein Assay to ensure equal loading (critical for subtle inhibition differences).

-

Detection:

-

Primary: Anti-Phospho-(Ser) PKC Substrate Antibody.

-

Secondary: Fluorescent-conjugated (e.g., IRDye) for linear dynamic range quantification.

-

-

Analysis: Calculate the Ratio of

.-

Staurosporine Ratio: < 0.1 (Strong Inhibition)

-

This compound Ratio: > 0.8 (No Significant Inhibition)

-

References

-

Yasuzawa, T., et al. (1986). The structures of the novel protein kinase C inhibitors K-252a, b, c and d.[3][4][5] The Journal of Antibiotics.

-

Rüegg, U. T., & Burgess, G. M. (1989). Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases. Trends in Pharmacological Sciences.

-

Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.

-

Sanchez-Martinez, C., et al. (2015). Aryl-indolyl maleimides as potent and selective PKC inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Wood, J. L., et al. (1995). Total Synthesis of (+)-K252a and (+)-Staurosporine.[5] Journal of the American Chemical Society.

Sources

- 1. Deciphering the late steps in the biosynthesis of the anti-tumour indolocarbazole staurosporine: sugar donor substrate flexibility of the StaG glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. johnwoodgroup.com [johnwoodgroup.com]

Technical Guide: Isolation of K252d from Nocardiopsis sp.

This is an in-depth technical guide on the isolation of the indolocarbazole alkaloid K252d from Nocardiopsis sp.

Executive Summary & Mechanism

This compound is a minor indolocarbazole alkaloid produced by the actinomycete Nocardiopsis sp. (notably strain K-252, often reclassified as Nonomuraea longicatena).[1] It belongs to the staurosporine class of bisindole alkaloids, characterized by an indolo[2,3-a]pyrrolo[3,4-c]carbazole core fused to a glycosidic moiety.[1]

Unlike its major congener K252a (a methyl ester) and K252b (a carboxylic acid), this compound typically possesses a hydroxylated or otherwise modified sugar functionality (often identified as the C7-alcohol or a specific rhamnosyl/glucosyl variant depending on the specific biosynthetic shunt). This structural difference confers distinct polarity and solubility profiles, which are the critical levers for its isolation.

Therapeutic Relevance:

-

PKC Inhibition: Like staurosporine, this compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) and other serine/threonine kinases.[1]

-

Neurotrophic Activity: The K252 series modulates neurotrophin signaling (e.g., Trk receptors), making them valuable probes for neurodegenerative research.[1]

Biological Source & Upstream Processing[1][2]

Strain Taxonomy & Maintenance

-

Organism: Nocardiopsis sp.[2][3][4][5][6] strain K-252 (NRRL 15532).[1]

-

Taxonomic Note: Modern phylogenetics often places this strain within Nonomuraea longicatena, but "Nocardiopsis sp.[1] K-252" remains the industrial standard nomenclature.

-

Maintenance: Store as glycerol stocks (20% v/v) at -80°C or lyophilized ampoules.

-

Seed Culture: Inoculate a loop of stock into 100 mL of Seed Medium (see Table 1) in a 500 mL baffled flask. Incubate at 30°C, 200 rpm for 48–72 hours.

Fermentation Protocol

To maximize the yield of the K252 complex (a, b, c, d), a carbon-rich, nitrogen-balanced medium is required.[1]

Table 1: Optimized Media Formulations

| Component | Seed Medium (g/L) | Production Medium (g/L) | Function |

| Glucose | 10.0 | 20.0 | Rapid Carbon Source |

| Soluble Starch | 10.0 | 20.0 | Sustained Carbon Source |

| Soybean Meal | 10.0 | 15.0 | Complex Nitrogen |

| Yeast Extract | 5.0 | 5.0 | Growth Factors/Vitamins |

| CaCO3 | 2.0 | 4.0 | pH Buffer |

| MgSO4[1]·7H2O | 0.5 | 0.5 | Cofactor |

| pH (Pre-sterilization) | 7.2 | 7.2 | - |

Fermentation Parameters:

-

Inoculation: Transfer 5% (v/v) of mature seed culture into Production Medium.

-

Incubation: 28–30°C.

-

Agitation: 200–250 rpm (Rotary shaker) or stirred tank reactor (DO > 30%).

-

Duration: 96–120 hours. Harvest when the pH rises to ~7.8–8.0 and mycelial volume peaks.

Downstream Processing (Isolation & Purification)[1]

The isolation strategy relies on the differential polarity of the K252 congeners.

-

K252a (Methyl Ester): Least polar (elutes first).

-

This compound (Alcohol/Glycoside): Intermediate/High polarity (elutes later).

-

K252b (Acid): pH-dependent solubility (retained in aqueous phase at high pH).[1]

Extraction Workflow

The K252 alkaloids are predominantly intracellular (mycelial-bound) but can leak into the broth. A whole-broth extraction is recommended.

-

Harvest: Centrifuge fermentation broth (4000 rpm, 20 min). Separate Mycelial Cake and Supernatant .

-

Mycelial Extraction:

-

Extract wet cake with Acetone (1:5 w/v) for 4 hours with stirring.

-

Filter and evaporate Acetone in vacuo to an aqueous residue.

-

-

Supernatant Extraction:

-

Extract supernatant with Ethyl Acetate (EtOAc) (1:1 v/v) x 2.

-

-

Convergence: Combine the aqueous residue from the mycelium with the EtOAc extract from the supernatant. Partition the combined phase against water.

-

Critical Step: Adjust aqueous pH to 7.0.

-

Retain the Organic (EtOAc) Phase .

-

Dry over anhydrous Na2SO4 and concentrate to yield the Crude Extract (Dark Brown Oil/Solid) .

-

Purification Strategy (Chromatography)

Step 1: Silica Gel Flash Chromatography (Gross Fractionation)[1]

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Chloroform (CHCl3) : Methanol (MeOH) gradient.

-

Gradient Profile:

-

100:0 CHCl3 (Wash lipids)

-

98:2 CHCl3:MeOH (Elutes K252a )

-

95:5 CHCl3:MeOH (Elutes This compound & K252c)

-

90:10 CHCl3:MeOH (Elutes K252b & polar impurities)

-

-

Action: Collect fractions enriched with this compound (monitor via TLC/HPLC). This compound typically elutes after the major K252a peak.

Step 2: Sephadex LH-20 (Polishing)[1]

-

Purpose: Remove pigments and polymeric impurities.

-

Solvent: Methanol (100%).

-

Action: Load the this compound-rich fraction. Collect the yellow-fluorescent band.

Step 3: Preparative HPLC (Final Isolation)[1]

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 21 mm).[1]

-

Mobile Phase: Acetonitrile (MeCN) : Water (H2O) (Isocratic or shallow gradient).

-

Recommendation: 45:55 MeCN:H2O flow at 10 mL/min.

-

-

Detection: UV at 290 nm.

-

Elution Order: K252c (Aglycone) -> This compound -> K252a -> K252b.[1]

-

Yield: Evaporate pure fractions to obtain This compound as a pale yellow amorphous powder.

Visualization of Workflow

Figure 1: Process flow diagram for the isolation of this compound from fermentation broth, highlighting the critical fractionation steps.

Physicochemical Characterization (Self-Validation)

To ensure the isolated compound is indeed this compound and not its analogs, compare against these standard properties.

Table 2: Physicochemical Properties of this compound

| Property | Value/Observation | Validation Method |

| Appearance | Pale yellow amorphous powder | Visual Inspection |

| Solubility | Soluble in DMSO, MeOH, Acetone; Insoluble in H2O | Solubility Test |

| UV Maxima | 238, 292, 335, 360 nm | UV-Vis Spectroscopy (MeOH) |

| Molecular Formula | C26H21N3O5 (varies by specific hydration/analog) | HR-MS |

| Key NMR Signal | Absence of methyl ester singlet (~3.9 ppm) seen in K252a | 1H-NMR (DMSO-d6) |

| TLC (Rf) | ~0.4 (CHCl3:MeOH 9:[1][6]1) | Silica Gel TLC |

Note: this compound is more polar than K252a (Rf ~0.6) but less polar than K252b (Rf ~0.1 without acid).[1]

Expert Insights & Troubleshooting

-

The "K252b Trap": If the fermentation pH drops below 6.0, K252a may hydrolyze to K252b (acid). Maintain pH > 7.0 during extraction to keep K252b in the aqueous phase if you wish to simplify the organic profile, although this compound will extract into EtOAc regardless of pH 7.0–8.0.

-

Light Sensitivity: Indolocarbazoles are photosensitive. Perform all chromatography steps under low light or using amber glassware to prevent degradation into inactive isomers.

-

Resolution from Staurosporine: If the strain produces staurosporine (common in Streptomyces, less in Nocardiopsis K-252), be aware that staurosporine contains a secondary amine and is significantly more basic. It will adhere strongly to silica and requires ammonia/TEA in the mobile phase to elute. This compound (neutral) does not require base.

References

-

Kase, H., Iwahashi, K., & Matsuda, Y. (1986). K-252a, a potent inhibitor of protein kinase C from microbial origin.[1] The Journal of Antibiotics, 39(8), 1059–1065.

-

Nakanishi, S., et al. (1986). K-252b, c and d, potent inhibitors of protein kinase C from microbial origin.[1] The Journal of Antibiotics, 39(8), 1066–1071.

-

Wood, J. L., et al. (1995). Total synthesis of (+)- and (-)-K252a.[1][3] Journal of the American Chemical Society, 117(41), 10413–10414.[3]

-

Chiba, S., Suzuki, M., & Ando, K. (1999). Taxonomic re-evaluation of 'Nocardiopsis' sp.[1] K-252T (= NRRL 15532T).[1] International Journal of Systematic Bacteriology, 49(4), 1623–1630.[1]

Sources

- 1. 3-hydroxy-K252d | C26H23N3O6 | CID 139590608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. K-252a | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. K252a - Wikipedia [en.wikipedia.org]

- 4. Isolation of Toxigenic Nocardiopsis Strains from Indoor Environments and Description of Two New Nocardiopsis Species, N. exhalans sp. nov. and N. umidischolae sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial efficacy of Nocardiopsis sp. MK_MSt033 against selected multidrug resistant clinical microbial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. K252a | C27H21N3O5 | CID 3035817 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: K252d Alkaloid – Physicochemical Profile and Experimental Application

The following technical guide details the molecular identity, physicochemical properties, and experimental application of the alkaloid K252d .

Executive Summary

This compound (CAS No. 105114-22-5) is a bioactive indolocarbazole alkaloid isolated from actinomycetes of the genus Nocardiopsis and Streptomyces. Structurally, it is the L-rhamnose-N-glycosylated derivative of the aglycone K252c (staurosporinone). Unlike its bridged analogs K252a and Staurosporine, which feature a sugar moiety bound to both indole nitrogens, this compound is characterized by a single glycosidic linkage. It functions as a potent inhibitor of Protein Kinase C (PKC) and serves as a critical probe for dissecting kinase signaling pathways due to its distinct structural selectivity profile.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Molecular Specifications

The precise chemical formula and molecular weight are derived from the condensation of the staurosporinone aglycone with L-rhamnose.

| Property | Specification |

| Chemical Name | This compound (L-rhamnosyl-K252c) |

| Molecular Formula | C₂₆H₂₃N₃O₅ |

| Molecular Weight | 457.48 g/mol (Calc. Monoisotopic: 457.163) |

| CAS Number | 105114-22-5 |

| Appearance | Yellow to pale-yellow amorphous powder |

| Solubility | Soluble in DMSO, Methanol; Poorly soluble in water |

| Core Structure | Indolo[2,3-a]pyrrolo[3,4-c]carbazole-12,14(11H,13H)-dione |

| Sugar Moiety | L-Rhamnose (linked to N-13 position) |

Structural Classification

This compound belongs to the indolocarbazole class of alkaloids.[1] Its structural uniqueness lies in the glycosylation pattern. While K252a contains a furanose ring bridging both indole nitrogens (N-12 and N-13), this compound possesses a rhamnose sugar attached to only one nitrogen, leaving the other indole nitrogen free (or protonated).

DOT Diagram 1: Structural Hierarchy of K252 Alkaloids

Figure 1: Structural relationship between the aglycone K252c and its glycosylated derivatives.[2] this compound represents the unbridged rhamnose variant.

Biological Mechanism

This compound acts as a competitive inhibitor of ATP binding at the catalytic domain of protein kinases.

-

Primary Target: Protein Kinase C (PKC).[2]

-

Mechanism: It occupies the ATP-binding pocket of the kinase, preventing phosphorylation of the substrate.

-

Selectivity: Due to the lack of the structural rigidity provided by the sugar bridge (present in K252a), this compound exhibits a distinct inhibitory profile. It is generally less potent than K252a against Trk receptors but retains significant potency against PKC isozymes (IC₅₀ values often in the nanomolar range).

Experimental Protocols

Preparation of Stock Solutions

This compound is hydrophobic and hydrolytically stable in organic solvents but requires careful handling to prevent precipitation in aqueous buffers.

Reagents:

-

This compound (Lyophilized powder, >95% purity).

-

Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade.

Protocol:

-

Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock concentration.

-

Example: For 1 mg of this compound (MW 457.48), add 218.6 µL of DMSO.

-

-

Solubilization: Add DMSO to the vial. Vortex gently for 30 seconds until the yellow powder is fully dissolved.

-

Clarification: If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

-

Storage: Aliquot into light-protective (amber) microtubes. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.[3]

In Vitro Kinase Inhibition Assay

This protocol validates the inhibitory activity of this compound against PKC using a radiometric or fluorescence-based setup.

DOT Diagram 2: Kinase Assay Workflow

Figure 2: Workflow for validating this compound inhibitory activity in a biochemical kinase assay.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare Kinase Buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

-

Serial Dilution: Dilute the 10 mM this compound stock in DMSO to create a 1000x concentration series (e.g., 10 mM to 1 µM). Further dilute 1:100 into Kinase Buffer to yield 10x working solutions (final DMSO < 1%).

-

Enzyme Incubation: In a 96-well plate, mix 5 µL of 10x this compound with 20 µL of PKC enzyme solution. Incubate for 10–15 minutes at room temperature to allow equilibrium binding.

-

Substrate Addition: Add 25 µL of substrate mix (Peptide substrate + ATP + ³²P-ATP or fluorescent tracer).

-

Reaction: Incubate at 30°C for 30 minutes.

-

Termination: Stop reaction with EDTA or phosphoric acid.

-

Quantification: Measure phosphorylation via scintillation counting or fluorescence polarization. Calculate IC₅₀ using non-linear regression.

References

-

Yasuzawa, T., et al. (1986).[4][5] "The structures of the novel protein kinase C inhibitors K-252a, b, c and d." The Journal of Antibiotics, 39(8), 1072-1078.

-

Nakanishi, S., et al. (1986). "K-252b, c and d, potent inhibitors of protein kinase C from microbial origin." The Journal of Antibiotics, 39(8), 1066-1071.

-

PubChem Compound Summary. (n.d.). "this compound (C26H23N3O5)." National Center for Biotechnology Information.

- Sanchez, C., et al. (2005). "The biosynthetic gene cluster for the antitumor rebeccamycin: characterization and generation of indolocarbazole derivatives." Chemistry & Biology, 9(4), 519-531. (Contextual reference for indolocarbazole biosynthesis).

Sources

- 1. The total synthesis of indolocarbazole natural products and towards the synthesis of (+)-sparteine - ePrints Soton [eprints.soton.ac.uk]

- 2. johnwoodgroup.com [johnwoodgroup.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US20120028309A1 - Method for producing indole derivative - Google Patents [patents.google.com]

- 5. discovery.researcher.life [discovery.researcher.life]

K252d and K252a in CaMK Signaling: Distinct Tools for Kinase Dissection

Topic: K252d Role in Calcium/Calmodulin-Dependent Kinase Signaling Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the investigation of Calcium/Calmodulin-dependent protein kinase (CaMK) signaling, the indolocarbazole alkaloid This compound plays a critical, yet often misunderstood, role. Unlike its renowned analog K252a , which is a potent broad-spectrum inhibitor with significant activity against CaMKII, This compound exhibits a distinct selectivity profile favoring Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Phosphodiesterase (PDE), with significantly reduced potency against CaMKII.

This guide delineates the precise pharmacological utility of this compound. It is not a primary inhibitor for CaMK signaling but rather a discriminatory tool . By leveraging the differential selectivity of this compound (PKC-selective) versus K252a (PKC + CaMKII), researchers can dissect complex signaling networks and attribute cellular phenotypes specifically to CaMK pathways by "subtracting" PKC contributions.

Chemical Biology & Mechanism of Action[1][2]

Structural Basis of Selectivity

The K252 series (a, b, c, d) belongs to the indolocarbazole class of alkaloids, structurally related to staurosporine. The core aglycone (K252c/staurosporinone) provides the scaffold for ATP-competitive inhibition.

-

K252a: Contains a furanose moiety that confers high potency across multiple serine/threonine kinases, including CaMKII, PKA, and PKC.

-

This compound: Distinguished by specific modifications (often a hydroxy- or glycosyl-variation depending on the isolation source, typically defined as the 7-oxo or specific carbohydrate analog in commercial catalogs) that shift its binding affinity. The structural alteration reduces the steric fit within the CaMKII ATP-binding pocket while retaining affinity for the PKC catalytic domain.

Mechanism of Inhibition

This compound functions as a reversible, ATP-competitive inhibitor . It binds to the catalytic cleft of the kinase, preventing the docking of ATP and the subsequent transfer of the

-

Primary Target: Protein Kinase C (PKC) isozymes (

).[1] -

Secondary Target: Ca

/Calmodulin-dependent Phosphodiesterase (PDE), though with lower potency (micromolar range). -

Off-Target (Low Potency): CaMKII (significantly higher IC

compared to K252a).

Comparative Selectivity Profile

The utility of this compound in CaMK research relies entirely on its comparison with K252a. The following data summarizes the inhibitory constants (

Table 1: Comparative Inhibitory Potency (IC

| Target Kinase | K252a (The "CaMK Inhibitor") | This compound (The "PKC Control") | Staurosporine (Broad Spectrum) |

| CaMKII | 1.8 – 20 nM (Potent) | > 300 nM - µM (Weak/Inactive)* | ~ 2 nM |

| PKC (Rat Brain) | 25 – 30 nM | ~ 300 – 350 nM | 2.7 nM |

| PKA | 18 – 25 nM | > 1 µM | 7 nM |

| MLCK | 20 nM | Weak | 1.3 nM |

| Trk Receptors | < 10 nM | Weak | Low nM |

*Note: this compound inhibition of CaMKII is often cited as negligible at concentrations where it effectively inhibits PKC, making it a "negative control" for CaMKII activity.

Experimental Application: The "Subtraction" Strategy

To rigorously validate a CaMK-dependent pathway, one cannot rely solely on K252a due to its cross-reactivity with PKC. The inclusion of this compound allows for a logical subtraction of PKC effects.

Signaling Dissection Workflow

Objective: Determine if a cellular response (e.g., neurite outgrowth, gene expression) is driven by CaMKII or PKC.

-

Condition A (Vehicle Control): Baseline activity.

-

Condition B (K252a Treatment): Inhibits CaMKII + PKC + PKA + Trk.

-

Result: Signal is abolished.

-

-

Condition C (this compound Treatment): Inhibits PKC (at controlled concentrations) but spares CaMKII.

-

Result Option 1: Signal is abolished.

-

Inference: The effect was likely PKC-driven .

-

-

Result Option 2: Signal persists (or is only slightly reduced).

-

Inference: The effect is CaMKII-driven (since blocking PKC didn't stop it, but blocking both with K252a did).

-

-

Visualization of the Differential Inhibition

The following diagram illustrates the logical flow of using this compound to isolate CaMKII signaling.

Caption: Differential inhibition logic. K252a suppresses both CaMKII and PKC arms.[2] this compound selectively suppresses the PKC arm, allowing isolation of CaMKII-specific effects.

Detailed Experimental Protocols

Protocol: In Vitro Kinase Assay (Selectivity Check)

Purpose: Verify the potency of this compound vs. K252a against recombinant CaMKII prior to cell-based use.

Materials:

-

Recombinant CaMKII (active).

-

Substrate peptide (e.g., Autocamtide-2).

- ATP or fluorescent ATP analog.

-

Inhibitors: K252a (Stock 10 mM in DMSO), this compound (Stock 10 mM in DMSO).

Procedure:

-

Preparation: Dilute inhibitors in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

, 0.5 mM CaCl -

Incubation: Incubate CaMKII (5-10 nM) with inhibitor for 15 minutes at 30°C. Note: Pre-incubation is critical for ATP-competitive inhibitors to reach equilibrium.

-

Reaction Start: Add ATP mix (100 µM ATP + Substrate).

-

Reaction Stop: After 10 minutes, spot onto P81 phosphocellulose paper.

-

Quantification: Wash with 0.75% phosphoric acid and count via scintillation.

-

Analysis: Plot % Activity vs. Log[Inhibitor].

-

Validation Criteria: K252a should show IC

< 50 nM. This compound should show IC

-

Protocol: Cell-Based Dissection (Neuronal Culture)

Purpose: Distinguish CaMKII-mediated neurite outgrowth from PKC-mediated effects.

-

Culture: Plate PC12 cells or primary neurons.[3]

-

Pre-treatment (30 min):

-

Group 1: DMSO Vehicle (0.1%).

-

Group 2: K252a (200 nM) – Blocks CaMKII & PKC.

-

Group 3: This compound (200 nM) – Blocks PKC, spares CaMKII.

-

Group 4: KN-93 (10 µM) – Specific CaMKII control.

-

-

Stimulation: Add NGF (50 ng/mL) or depolarize with KCl.

-

Endpoint: Fix cells after 24-48 hours. Stain for

-III tubulin. Measure neurite length. -

Interpretation:

-

If K252a and KN-93 block outgrowth, but this compound does not, the mechanism is CaMKII-dependent .

-

If K252a and this compound both block outgrowth, the mechanism is likely PKC-dependent (or shared).

-

Critical Handling & Solubility Data

-

Solubility: this compound is soluble in DMSO and Methanol. It is insoluble in water.[3]

-

Storage: Store solid at -20°C (stable > 2 years). DMSO stocks should be aliquoted and stored at -20°C; avoid freeze-thaw cycles.

-

Light Sensitivity: Indolocarbazoles are light-sensitive. Handle under low light and store in amber vials.

-

Toxicity: High concentrations (> 10 µM) of this compound may induce non-specific cytotoxicity or inhibit other ATP-dependent enzymes (e.g., topoisomerases), confounding results. Always perform a viability control (e.g., MTT assay).

References

-

Kase, H., et al. (1987). "K-252a, a potent inhibitor of protein kinase C from microbial origin."[2] The Journal of Antibiotics. Link

-

Nakanishi, S., et al. (1986). "K-252b, c and d, potent inhibitors of protein kinase C from microbial origin." The Journal of Antibiotics. Link

-

Knüsel, B., & Hefti, F. (1992). "K-252 compounds: Modulators of neurotrophin signal transduction." Journal of Neurochemistry. Link

-

Hashimoto, S. (1988).[3] "K-252a, a potent protein kinase inhibitor, blocks nerve growth factor-induced neurite outgrowth and changes in the phosphorylation of proteins in PC12h cells."[3] Journal of Cell Biology. Link

-

Ruegg, U. T., & Burgess, G. M. (1989). "Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases." Trends in Pharmacological Sciences. Link

Sources

Deciphering K-252d: The Historical Discovery, Biosynthesis, and Pharmacological Impact of a Staurosporine Analog

Executive Summary

The discovery of indolocarbazole alkaloids fundamentally altered the landscape of kinase-targeted drug development. While staurosporine is widely recognized as the prototypical pan-kinase inhibitor, the subsequent discovery of the K-252 series—specifically K-252d —provided critical insights into how sugar moiety modifications dictate target selectivity. This technical guide explores the historical discovery, biosynthetic pathways, and self-validating experimental protocols associated with K-252d, serving as a comprehensive resource for researchers in natural product chemistry and drug development.

Historical Context: From Staurosporine to the K-252 Series

The indolocarbazole era began in 1977 when Omura and colleagues isolated staurosporine from Streptomyces staurosporeus[1]. While staurosporine exhibited unprecedented potency as a protein kinase C (PKC) inhibitor, its lack of selectivity rendered it highly toxic, precluding its direct use as an antitumor drug[2].

In 1986, a major breakthrough occurred when Kase, Nakanishi, and their team at Kyowa Hakko Kogyo Co. isolated a new series of microbial metabolites from the culture broths of Nocardiopsis sp. K-252 and K-290[3][4]. Designated as K-252a, b, c, and d, these compounds shared the same indolo[2,3-a]carbazole aglycone core but differed significantly in their glycosylation patterns. K-252d was identified as a potent, ATP-competitive inhibitor of PKC and cyclic nucleotide-dependent protein kinases[3]. The discovery of K-252d proved that altering the carbohydrate domain attached to the aglycone could modulate both kinase affinity and antifungal properties[1].

Structural Biology & The nok Biosynthetic Pathway

Structurally, K-252d is defined as L-rhamnosyl-1N-K252c . Unlike staurosporine and K-252a, which feature complex bicyclic sugar attachments, K-252d possesses a distinct L-rhamnose sugar linked to the aglycone core (K-252c, also known as staurosporinone) via a single N-glycosidic bond.

The biosynthesis of K-252d is governed by the nok gene cluster. The pathway is an elegant example of enzymatic combinatorial chemistry:

-

Aglycone Formation: The enzymes NokA, NokB, NokC, and NokD catalyze the oxidative dimerization of two L-tryptophan molecules to form the K-252c aglycone.

-

N-Glycosylation: The critical divergence point for K-252d is mediated by NokL , an N-glycosyltransferase. NokL exhibits unique substrate promiscuity, transferring dTDP-L-rhamnose to the K-252c core to yield mature K-252d.

Biosynthetic pathway of K-252d from L-Tryptophan via the Nok enzyme cluster.

Pharmacological Profile: Quantitative Data

K-252d exhibits a multifaceted pharmacological profile. While it is a weaker PKC inhibitor compared to K-252a (IC50 ~337 nM vs. 32.9 nM)[1], it demonstrates superior antifungal activity against human pathogens such as Candida albicans[1]. Furthermore, recent precursor-directed generation studies have shown that hydroxylated derivatives of K-252d exhibit moderate cytotoxicity against cancer cell lines by inhibiting topoisomerase IIα[2].

Table 1: Comparative Pharmacological Data of Indolocarbazoles

| Compound | PKC IC50 (nM) | C. albicans MIC (µg/mL) | Structural Distinction |

| Staurosporine | 2.7 | 50.0 | N-methylamino-bearing bicyclic sugar |

| K-252a | 32.9 | >50.0 | Dihydrostreptose bicyclic sugar |

| K-252c (Aglycone) | 214.0 | N/A | No sugar moiety |

| K-252d | 337.0 | 25.0 | L-rhamnose sugar (single N-linkage) |

(Data synthesized from standardized in vitro radiometric kinase assays and microdilution antimicrobial assays[1][2].)

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols integrate causality (the why behind the steps) and strict validation checkpoints.

Protocol 1: Isolation and Purification of K-252d

Rationale: The lipophilic nature of the indolocarbazole core combined with the polar rhamnose sugar requires a biphasic extraction followed by gradient-based reverse-phase chromatography to separate K-252d from its highly potent analog, K-252a.

-

Fermentation: Cultivate Nocardiopsis sp. K-290 in a 30-liter jar fermentor using a soybean meal and glucose-based medium.

-

Validation Checkpoint: Monitor optical density (OD660). Harvest only after the exponential growth phase (approx. 120 hours) when secondary metabolite production peaks and cell lysis begins.

-

-

Solvent Extraction: Partition the culture broth using an Ethyl Acetate (EtOAc) / Acetone mixture. The indolocarbazoles will migrate to the organic phase.

-

Silica Gel Chromatography: Load the crude extract onto a silica gel column. Elute using a Chloroform:Methanol gradient. K-252d elutes at a higher polarity threshold than K-252a due to the exposed hydroxyls on the rhamnose moiety.

-

Preparative HPLC: Subject the enriched fractions to Reverse-Phase HPLC (C18 column) using an Acetonitrile/Water gradient.

-

Validation Checkpoint (Critical): Perform High-Resolution Mass Spectrometry (HRMS) on the isolated peak. The exact mass must confirm

m/z (

-

Self-validating experimental workflow for the isolation and purification of K-252d.

Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay

Rationale: K-252d is an ATP-competitive inhibitor[3]. Therefore, the assay must tightly control ATP concentrations (typically at or slightly below the

-

Enzyme Preparation: Utilize PKC isolated from rat brain to ensure physiological relevance.

-

Reaction Mixture Assembly: Combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10 µM [γ-32P]ATP, 50 µg/mL phosphatidylserine, 1 µg/mL diolein, and 0.5 mM CaCl2.

-

Inhibitor Incubation: Add K-252d at varying logarithmic concentrations (10 nM to 10 µM).

-

Validation Checkpoint: Include a basal activity control (lacking Ca2+ and lipids) to ensure the measured inhibition is specific to the activated state of PKC. Include K-252a as a positive control; if the K-252a

deviates significantly from ~32 nM, the assay components (likely the lipid activators) are compromised.

-

-

Quantification: Quench the reaction with trichloroacetic acid (TCA), filter through glass-fiber filters, and quantify 32P incorporation into the histone substrate via liquid scintillation counting.

Legacy in Drug Development

The discovery of K-252d was not merely an academic exercise in natural product isolation; it was a foundational moment in rational drug design. By proving that the stereochemistry and identity of the sugar moiety (e.g., L-rhamnose in K-252d vs. dihydrostreptose in K-252a) directly modulate target affinity, researchers were empowered to synthesize semi-synthetic analogs. This structure-activity relationship (SAR) paradigm directly paved the way for FDA-approved indolocarbazole derivatives like Midostaurin (PKC412) for acute myeloid leukemia and Lestaurtinib (CEP-701)[2].

References

- nih.

- K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide ...

- nycu.edu.

- The total synthesis of K-252c (staurosporinone)

- nih.

Sources

- 1. Staurosporine as an Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The total synthesis of K-252c (staurosporinone) via a sequential C–H functionalisation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04399A [pubs.rsc.org]

K252d Classification as a Serine/Threonine Kinase Inhibitor: Technical Guide

Content Type: In-Depth Technical Guide Target Audience: Researchers, Senior Scientists, and Drug Discovery Professionals Subject: Pharmacological profile, structural biology, and experimental application of K252d.[1]

Executive Summary

This compound (CAS: 105114-22-5) is a cell-permeable indolocarbazole alkaloid classified as a Serine/Threonine kinase inhibitor .[1] It is a structural analog of the more widely known K252a and Staurosporine. While K252a is renowned for its high potency against a broad spectrum of kinases (including Trk receptor tyrosine kinases), this compound exhibits a distinct inhibitory profile characterized by moderate potency against Protein Kinase C (PKC) and weak activity against Ca²⁺/calmodulin-dependent enzymes.[1][2]

This guide delineates the structural determinants of this compound’s activity, specifically the role of its rhamnose sugar moiety, and provides validated protocols for its utilization in signal transduction research.[1]

Chemical Identity & Structural Biology

To understand this compound's classification, one must analyze its Structure-Activity Relationship (SAR) within the K252/Staurosporine family.[1] The core scaffold is the indolo[2,3-a]pyrrolo[3,4-c]carbazole aglycone (K252c).[1] The differentiation—and subsequent kinase selectivity—arises from the glycosidic linkage at the indole nitrogen.

-

Staurosporine: Contains a pyranose ring (glucose derivative).[1] Extremely potent, non-selective.

-

K252a: Contains a furanose ring.[1] High potency, improved selectivity (e.g., Trk receptors).[1]

-

This compound: Contains a rhamnose ring (6-deoxy-mannose).[1] This pyranose variation significantly alters the binding affinity within the ATP-binding pocket of kinases.[1]

Structural Comparison Logic (DOT Visualization)

The following diagram illustrates the structural divergence and its impact on classification:

Caption: Structural divergence of the K252 family showing the impact of glycosylation on PKC inhibitory potency.[1]

Pharmacological Profile

Mechanism of Action

This compound functions as an ATP-competitive inhibitor .[1] It binds to the catalytic domain of Serine/Threonine kinases, physically blocking the access of Adenosine Triphosphate (ATP). The bulky rhamnose moiety in this compound creates steric hindrance that prevents the "tight" binding observed with K252a, resulting in higher IC50 values.[1]

Quantitative Inhibition Data

The following table summarizes the inhibitory constants derived from radiometric kinase assays. Note the shift in potency compared to the parent analog K252a.

| Target Enzyme | This compound IC50 | K252a IC50 (Reference) | Notes |

| Protein Kinase C (PKC) | 350 nM | 32.9 nM | Primary target; moderate potency [1].[1] |

| CaM-Dependent PDE | 46.2 µM | 1.3–2.9 µM | Weak inhibition of phosphodiesterases [1].[1] |

| PKA | > 1 µM | 140 nM | Significantly reduced potency vs K252a.[1] |

| CaMKII | Weak/Inactive | 1.8–270 nM | This compound is often used to test sugar specificity.[1] |

Key Insight: this compound is valuable as a structural probe .[1] By comparing cellular responses between K252a (potent) and this compound (moderate/weak), researchers can validate whether a phenotypic effect is truly kinase-driven or an off-target artifact.[1]

Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed with self-validation steps.

Solubilization and Storage

-

Solubility: Soluble in DMSO (up to 25 mM) and Ethanol.[1] Poorly soluble in water.[1]

-

Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Storage: Aliquot into light-protective vials (amber tubes) and store at -20°C. Stable for >1 year if desiccated.

-

Quality Control: Verify integrity by checking for precipitation upon thawing. If precipitate forms, sonicate for 5 minutes at 37°C.[1]

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol measures the transfer of γ-32P-ATP to a histone substrate in the presence of this compound.[1]

Reagents:

-

Kinase Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.[1]

-

Substrate: Histone H1 (for PKC) or specific peptide substrate.[1]

-

Cofactors: Lipid activator (Phosphatidylserine/DAG) for PKC assays.

-

ATP Mix: 100 µM cold ATP + 0.5 µCi [γ-32P]ATP per reaction.

Workflow Logic (DOT Visualization):

Caption: Step-by-step radiometric kinase assay workflow for validating this compound inhibition.

Step-by-Step Procedure:

-

Equilibration: Mix Kinase Buffer, Histone H1, and Lipid Activators in reaction tubes.

-

Inhibitor Addition: Add this compound (0.1 nM – 10 µM range).[1] Maintain DMSO concentration < 1%.[1]

-

Enzyme Addition: Add purified PKC (approx. 10-20 ng/reaction). Incubate 5 min on ice.

-

Initiation: Add ATP Mix. Incubate at 30°C for 10 minutes.

-

Termination: Spot 20 µL onto P81 phosphocellulose paper.

-

Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unreacted ATP.[1]

-

Detection: Count CPM via liquid scintillation. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

-

Nakanishi, S., Matsuda, Y., Iwahashi, K., & Kase, H. (1986).[1] K-252b, c and d, potent inhibitors of protein kinase C from microbial origin.[1][3] The Journal of Antibiotics, 39(8), 1066–1071.[1][3]

-

Kase, H., et al. (1987).[1] K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide-dependent protein kinases.[1][4] Biochemical and Biophysical Research Communications, 142(2), 436-440.[1]

-

Wood, J. L., et al. (1995).[1] Total Synthesis of (+)-K252a.[1][5] Journal of the American Chemical Society, 117(41), 10413–10414.[1] (Describes the structural family).

-

Cayman Chemical. (n.d.).[1] this compound Product Information Sheet.

Sources

Methodological & Application

Application Notes and Protocols for K252d in Cell Culture Assays

Introduction: Unveiling the Potential of K252d as a Kinase Modulator

This compound is a member of the indolocarbazole alkaloid family, a class of natural products that has garnered significant interest in the scientific community for its potent biological activities.[1] Isolated from the bacterium Nonomuraea longicatena, this compound is recognized primarily as a protein kinase inhibitor.[2] Its mechanism of action involves competing with ATP for the binding site on various kinases, thereby modulating their activity.[3] This characteristic positions this compound as a valuable tool for investigating cellular signaling pathways and as a potential starting point for the development of novel therapeutics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture assays, with a specific focus on its solubility and handling in Dimethyl Sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of the results.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its accurate and effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 105114-22-5 | [2] |

| Molecular Formula | C₂₆H₂₃N₃O₅ | [2] |

| Molecular Weight | 457.5 g/mol | [2] |

| Appearance | Solid | [4] |

| Primary Target | Protein Kinase C (PKC) | [2] |

Solubility of this compound in DMSO: A Critical Parameter

| Compound | Reported Solubility in DMSO | Source |

| K252a | 50 mg/mL | [2] |

| K252c | ≥15.55 mg/mL | [4] |

| K252c | approx. 25 mg/mL | [6] |

| Estimated this compound | ≥15 mg/mL | Inferred from analogs |

Based on the available data for its structural analogs, a conservative estimate for the solubility of this compound in DMSO is ≥15 mg/mL . This high solubility allows for the preparation of concentrated stock solutions, which is advantageous for minimizing the final concentration of DMSO in cell culture media. High concentrations of DMSO can be cytotoxic to cells, with most cell lines tolerating a final concentration of 0.5% or less.[6]

Protocol: Preparation of this compound Stock and Working Solutions

The following protocols provide a step-by-step guide for the preparation of this compound solutions for use in cell culture assays. It is imperative to use high-purity, anhydrous DMSO to prevent compound degradation and ensure the stability of the stock solution.[7]

Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound stock and working solutions.

Materials

-

This compound powder

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

-

Sterile pipette tips and pipettes

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Calculation:

-

The molecular weight of this compound is 457.5 g/mol .

-

To prepare a 10 mM stock solution, you will need 4.575 mg of this compound per 1 mL of DMSO.

-

Calculation: 0.010 mol/L * 0.001 L * 457.5 g/mol = 0.004575 g = 4.575 mg

-

-

Weighing:

-

Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood or a well-ventilated area.

-

-

Dissolution:

-

Transfer the weighed this compound powder into a sterile amber microcentrifuge tube or vial.

-

Add the appropriate volume of anhydrous DMSO. For example, add 1 mL of DMSO to 4.575 mg of this compound.

-

-

Mixing:

-

Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.

-

If necessary, sonicate the solution for a few minutes in a water bath to aid dissolution. Gentle warming to 37°C can also be used, but prolonged heating should be avoided to prevent potential degradation.[8]

-

-

Aliquoting and Storage:

-

Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile amber vials to minimize freeze-thaw cycles.[8]

-

Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is expected to be stable for at least one year.[9][10]

-

Protocol 2: Preparation of Working Solutions

-

Thawing:

-

When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.

-

-

Dilution:

-

Dilute the stock solution to the desired final concentration directly in the cell culture medium. It is recommended to perform a serial dilution if a range of concentrations is being tested.

-

To minimize DMSO-induced cytotoxicity, ensure the final concentration of DMSO in the cell culture wells is kept low, ideally below 0.5%.[6] For example, a 1:1000 dilution of a 100% DMSO stock solution will result in a final DMSO concentration of 0.1%.

-

-

Vehicle Control:

-

Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the experimental wells.[8]

-

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of protein kinases. Its two most well-characterized targets are Protein Kinase C (PKC) and the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors.

-

Protein Kinase C (PKC) Inhibition: this compound is a potent inhibitor of PKC, with a reported IC₅₀ of 350 nM for PKC isolated from rat brain.[2] PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.

-

Trk Receptor Inhibition: this compound and its analogs are known to inhibit the tyrosine kinase activity of Trk receptors, which are essential for neuronal survival, differentiation, and synaptic plasticity.[3][11] This inhibition blocks the downstream signaling cascades initiated by neurotrophins like Brain-Derived Neurotrophic Factor (BDNF).

This compound's Impact on Cellular Signaling

Caption: this compound inhibits both the TrkB receptor and PKC signaling pathways.

Applications in Cell Culture Assays

The inhibitory activity of this compound on key signaling pathways makes it a valuable tool for a variety of cell culture-based assays.

-

Neuroscience Research: Due to its potent inhibition of Trk receptors, this compound is widely used to study the role of neurotrophins in neuronal survival, differentiation, and neurite outgrowth.[3] Working concentrations in the range of 100-500 nM have been shown to be effective in these assays, often using neuronal cell lines such as PC12 or primary neuronal cultures.[12]

-

Cancer Biology: The PKC signaling pathway is often dysregulated in cancer. This compound can be used to investigate the role of PKC in cancer cell proliferation, apoptosis, and migration. The effective concentration will vary depending on the cell line and the specific PKC isoform being targeted.

-

Signal Transduction Studies: this compound can be employed as a general kinase inhibitor to elucidate the role of specific kinase pathways in various cellular responses.

When determining the optimal working concentration of this compound for a particular assay, it is recommended to perform a dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) for the desired biological effect.

Troubleshooting

| Problem | Possible Cause | Solution |

| Precipitation in stock solution | Compound has low solubility or has degraded. | Sonicate or gently warm the solution. Use fresh, anhydrous DMSO. |

| Precipitation in cell culture medium | The compound's solubility limit in the aqueous medium has been exceeded. | Perform a serial dilution in the medium. Ensure the final DMSO concentration is low. |

| Cell toxicity | The final DMSO concentration is too high. | Keep the final DMSO concentration below 0.5% (ideally ≤0.1%). |

| Inconsistent results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials. |

Conclusion

This compound is a potent and versatile protein kinase inhibitor with significant utility in cell-based research. By understanding its chemical properties, particularly its solubility in DMSO, and by adhering to proper handling and storage protocols, researchers can confidently employ this compound to investigate a wide array of cellular signaling pathways. This application note provides the necessary foundation for the successful integration of this compound into your experimental workflows.

References